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Compound of Interest

Compound Name: 4-Methyl-3-hepten-2-one

Cat. No.: B14700430 Get Quote

An In-depth Technical Guide to 4-Methyl-3-hepten-2-one

Introduction
This technical guide provides a comprehensive overview of 4-methyl-3-hepten-2-one, a

chemical compound of interest to researchers, scientists, and professionals in drug

development. This document details its nomenclature, physicochemical properties, relevant

synthetic methodologies, and available spectral data. While information on the specific

biological activity of this compound is limited, this guide aims to provide a thorough foundation

of its chemical characteristics.

Nomenclature and Identification
The compound is an unsaturated ketone. The standard IUPAC name is 4-methylhept-3-en-2-

one.[1] Due to the presence of a carbon-carbon double bond, it can exist as E/Z stereoisomers.

Table 1: IUPAC Names and Structural Identifiers
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Identifier Type Value Reference

IUPAC Name 4-methylhept-3-en-2-one [1]

(E)-isomer IUPAC Name (E)-4-methylhept-3-en-2-one [2]

(Z)-isomer IUPAC Name (Z)-4-methylhept-3-en-2-one [3]

CAS Number 22319-25-1 [2]

Molecular Formula C₈H₁₄O [1][4]

InChI
InChI=1S/C8H14O/c1-4-5-

7(2)6-8(3)9/h6H,4-5H2,1-3H3
[1]

InChIKey
URFGREAPSNSHAH-

UHFFFAOYSA-N
[1]

Canonical SMILES CCCC(=CC(=O)C)C [1]

Table 2: Synonyms and Other Identifiers

Synonym/Identifier Source

3-Hepten-2-one, 4-methyl- [2][4]

DTXSID70865042 [1]

SCHEMBL9317701 [1]

AKOS026731078 [1]

J100.569C [2]

Physicochemical and Spectral Data
A summary of the computed and experimental physicochemical properties of 4-methyl-3-
hepten-2-one is provided below. It is important to note that many physical properties like

boiling and melting points are calculated estimates and experimental data is sparse.

Table 3: Physicochemical Properties
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Property Value Unit Source/Type

Molecular Weight 126.20 g/mol [1] PubChem

Exact Mass 126.104465066 Da [1] PubChem

XLogP3-AA 2.4 [1] Computed

Topological Polar

Surface Area
17.1 Å² [1] Computed

Hydrogen Bond Donor

Count
0 [1] Computed

Hydrogen Bond

Acceptor Count
1 [1] Computed

Rotatable Bond Count 3 [1] Computed

Normal Boiling Point 440.35 K [5] Joback Calculated

Normal Melting Point 210.81 K [5] Joback Calculated

Kovats Retention

Index
1210

[2][4][5] Standard

Polar Column

Table 4: Spectral Data Availability

Data Type Availability Source

¹³C NMR Available [2] SpectraBase

GC-MS Available [2] NIST, SpectraBase

IR (Vapor Phase) Available [2] SpectraBase

Experimental Protocols
Detailed experimental protocols for the synthesis of 4-methyl-3-hepten-2-one are not readily

available in the surveyed literature. However, established methods for the synthesis of

structurally related compounds, such as its isomer 6-methyl-4-hepten-2-one and its saturated

analogue 4-methyl-3-heptanone, provide insight into viable synthetic strategies.
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Synthesis of Isomer: 6-Methyl-5-hepten-2-one via Aldol
Condensation
This protocol describes a base-catalyzed Aldol condensation between isobutyraldehyde and

acetone to form an isomeric unsaturated ketone. This reaction is a fundamental carbon-carbon

bond-forming reaction in organic chemistry.

Materials:

Acetone (5-10 molar equivalents)

Isobutyraldehyde (1 molar equivalent)

Aqueous Sodium Hydroxide (10-20% solution)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Dilute Hydrochloric Acid (HCl)

Apparatus:

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Apparatus for fractional distillation
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, combine a large excess of acetone and the aqueous sodium hydroxide solution. Cool

the mixture in an ice bath to 0-5 °C.[6]

Controlled Addition: Slowly add isobutyraldehyde dropwise from the dropping funnel to the

stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is critical

to control the reaction rate.[6]

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 12-24 hours.[6]

Workup: Neutralize the reaction mixture with dilute HCl until slightly acidic. Transfer the

mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined

organic layers with water and then with brine.[6]

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.[6]

Purification: Purify the resulting crude product by fractional distillation under reduced

pressure to isolate 6-methyl-5-hepten-2-one.[6]
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Caption: Workflow for the synthesis of 6-Methyl-5-hepten-2-one.
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Synthesis of Analogue: 4-Methyl-3-heptanone
This two-step process involves a Grignard reaction to create the alcohol precursor, followed by

oxidation to yield the saturated ketone analogue, 4-methyl-3-heptanone. This compound is

noted as an alarm pheromone for several ant species.[7]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol

Prepare a Grignard reagent from 2-bromopentane and magnesium shavings in dry ethyl

ether.[7]

Slowly add a solution of propanal in dry ether to the Grignard reagent.[7]

After the reaction is complete, hydrolyze the mixture with saturated aqueous ammonium

chloride.[7]

Separate the organic layer, wash, dry, and purify by distillation to yield 4-methyl-3-heptanol.

[7]

Step 2: Oxidation to 4-Methyl-3-heptanone

Prepare an oxidizing solution of sodium dichromate and sulfuric acid in water.[7]

Slowly add the 4-methyl-3-heptanol from Step 1 to the oxidizing solution while stirring.[7]

After the reaction, isolate the organic layer, wash with 10% sodium hydroxide, dry, and purify

by distillation to yield 4-methyl-3-heptanone.[7]

Biological Activity and Context
There is a notable lack of specific toxicological or pharmacological data for 4-methyl-3-hepten-
2-one in publicly accessible scientific literature. Its primary reported occurrence is as a natural

product found in tomatoes (Solanum lycopersicum).[1]

While this specific molecule lacks extensive biological characterization, its saturated analogue,

4-methyl-3-heptanone, is known to function as an alarm pheromone for the Texas leaf-cutting

ant and the harvester ant.[7] The broader class of unsaturated ketones and related

monoterpenoids exhibits a wide range of biological activities, but direct extrapolation to 4-
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methyl-3-hepten-2-one is not appropriate without specific experimental data. For

professionals in drug development, this compound could represent a novel scaffold, but its

biological effects would require foundational in vitro and in vivo screening.

Target Compound:
4-Methyl-3-hepten-2-one

Saturated Analogue:
4-Methyl-3-heptanone
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6-Methyl-5-hepten-2-one

Isomerization
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(E)-4-methylhept-3-en-2-one (Z)-4-methylhept-3-en-2-one

Click to download full resolution via product page

Caption: Logical relationships of 4-Methyl-3-hepten-2-one.

Conclusion
4-Methyl-3-hepten-2-one is a well-defined chemical entity with established nomenclature and

computed physicochemical properties. While detailed experimental data on its physical

constants and biological activity are scarce, synthetic routes to structurally similar compounds

are well-documented and provide a framework for its potential laboratory synthesis. For

researchers, this compound represents an area where further investigation into its biological

properties, particularly given its natural occurrence, could yield novel findings. Drug

development professionals may consider it a simple unsaturated ketone scaffold, but its

potential would need to be established through comprehensive biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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